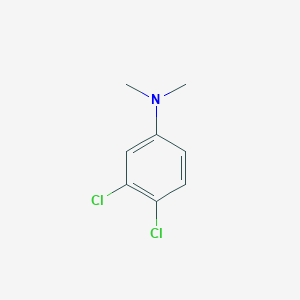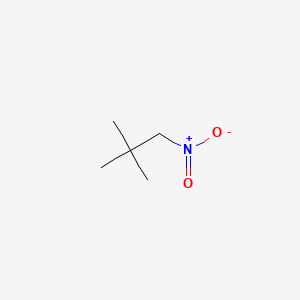
2,4-二溴-6-(三氟甲基)苯酚
描述
2,4-Dibromo-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3Br2F3O. It is a brominated phenol derivative, characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a phenol ring.
科学研究应用
2,4-Dibromo-6-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are known to interact with a variety of biological targets.
Mode of Action
It is known that halogen-substituted phenols, such as this compound, can undergo peroxidase oxidation .
Pharmacokinetics
The compound is a powder at room temperature and has a melting point of 57-58 degrees Celsius . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo-6-(trifluoromethyl)phenol. For safe handling, it is recommended to avoid breathing in the compound and to use personal protective equipment. It should be handled in a well-ventilated place to prevent the formation of dust and aerosols .
生化分析
Biochemical Properties
It is known that halogenated phenols can interact with various enzymes and proteins
Cellular Effects
It is known that halogenated phenols can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that halogenated phenols can bind to biomolecules and influence enzyme activity and gene expression
Dosage Effects in Animal Models
It is known that the toxicity of halogenated phenols can vary with dosage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(trifluoromethyl)phenol typically involves the bromination of 6-(trifluoromethyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 4 positions of the phenol ring .
Industrial Production Methods
Industrial production of 2,4-Dibromo-6-(trifluoromethyl)phenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound .
化学反应分析
Types of Reactions
2,4-Dibromo-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Debrominated phenols.
Substitution: Phenolic derivatives with substituted functional groups.
相似化合物的比较
Similar Compounds
- 2,6-Dibromo-4-(trifluoromethyl)phenol
- 2,4,6-Trifluorophenol
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
Uniqueness
2,4-Dibromo-6-(trifluoromethyl)phenol is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPAQOCIUDXBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549403 | |
| Record name | 2,4-Dibromo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-92-7 | |
| Record name | 2,4-Dibromo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


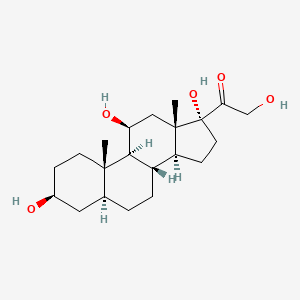
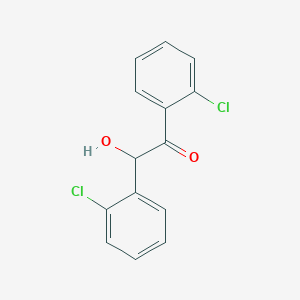
![2-Azabicyclo[3.2.1]octane](/img/structure/B1626715.png)
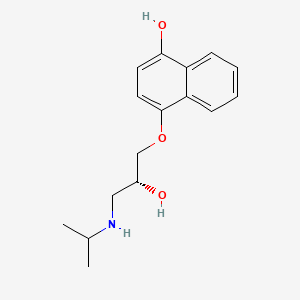
![8,9-Dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B1626717.png)


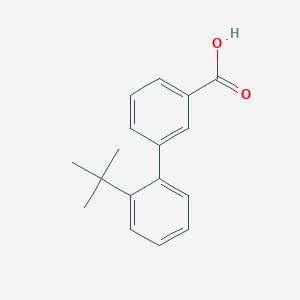
![Furo[3,4-b]pyrazine-2,5,7(1H)-trione](/img/structure/B1626724.png)
